2-cyclobutyl-2-methoxyacetaldehyde
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Overview
Description
2-Cyclobutyl-2-methoxyacetaldehyde is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. It is characterized by a cyclobutyl ring attached to a methoxyacetaldehyde group, making it a versatile compound in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the [2+2] cycloaddition reaction, which is a photochemical process that forms the cyclobutyl ring . The methoxyacetaldehyde group can then be introduced through various alkylation or acylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of 2-cyclobutyl-2-methoxyacetaldehyde may involve large-scale cycloaddition reactions followed by purification processes such as distillation or crystallization to obtain the desired compound in high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-2-methoxyacetaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclobutyl-2-methoxyacetaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclobutyl-2-methoxyacetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The cyclobutyl ring may also contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Cyclobutylmethanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Cyclobutylacetaldehyde: Lacks the methoxy group.
Methoxyacetaldehyde: Lacks the cyclobutyl ring.
Uniqueness
2-Cyclobutyl-2-methoxyacetaldehyde is unique due to the combination of the cyclobutyl ring and the methoxyacetaldehyde group, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with the similar compounds listed above .
Properties
CAS No. |
1783661-27-7 |
---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
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